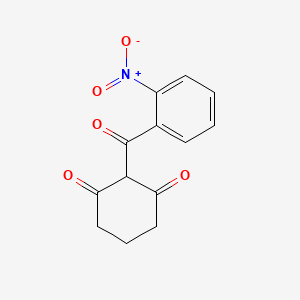
2-(2-Nitrobenzoyl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitro-benzoyl)-cyclohexane-1,3-dione is an organic compound that features a nitro group attached to a benzoyl moiety, which is further connected to a cyclohexane-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitro-benzoyl)-cyclohexane-1,3-dione typically involves the nitration of benzoyl derivatives followed by cyclization reactions. One common method includes the nitration of benzoyl chloride to form 2-nitrobenzoyl chloride, which is then reacted with cyclohexane-1,3-dione under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitro-benzoyl)-cyclohexane-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include iron, tin(II) chloride, and catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as sodium hydrosulfite and sodium sulfide can be used for selective substitution reactions.
Major Products
Reduction: The major product of reduction is the corresponding amine derivative.
Substitution: Substitution reactions yield various functionalized derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Nitro-benzoyl)-cyclohexane-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Nitro-benzoyl)-cyclohexane-1,3-dione involves its interaction with molecular targets through its nitro and benzoyl functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules and pathways . The benzoyl moiety can participate in various binding interactions, influencing the compound’s overall activity and effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzyl chloride: Similar in structure but lacks the cyclohexane-1,3-dione moiety.
2-Nitrobenzoic acid: Contains a carboxylic acid group instead of the cyclohexane-1,3-dione structure.
Uniqueness
2-(2-Nitro-benzoyl)-cyclohexane-1,3-dione is unique due to the presence of both the nitrobenzoyl and cyclohexane-1,3-dione moieties, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not observed in simpler nitrobenzoyl compounds .
Biological Activity
2-(2-Nitrobenzoyl)cyclohexane-1,3-dione, commonly referred to as a derivative of cyclohexane-1,3-dione, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its inhibitory effects on specific enzymes and its applications in various fields.
Chemical Structure and Properties
The compound features a cyclohexane backbone with a dione functional group and a nitrobenzoyl substituent. This structure is significant for its biological activity, particularly as an inhibitor of certain enzymes.
Enzyme Inhibition
One of the primary biological activities of this compound is its role as an inhibitor of 4-hydroxyphenyl pyruvate dioxygenase (HPPD) . HPPD is crucial in the catabolism of tyrosine, and its inhibition can lead to elevated levels of tyrosine in biological systems.
- Mechanism of Action : The compound binds to the active site of HPPD, preventing substrate access and subsequent enzymatic activity. This binding is characterized as irreversible or pseudo-irreversible, leading to sustained inhibition over time.
Pharmacokinetics
Studies indicate that compounds similar to this compound exhibit favorable pharmacokinetic profiles. For instance, following oral administration, peak plasma concentrations are rapidly achieved, indicating efficient absorption.
| Study | Dose (mg/kg) | Peak Concentration (µg/ml) | Time to Peak (h) |
|---|---|---|---|
| NTBC Study | 1 | 0.02 | 1 |
| Mesotrione Study | 100 | Varies | Varies |
Clinical Applications
The primary clinical application of compounds in this class relates to the treatment of hereditary tyrosinemia type 1 (HT-1). NTBC (another triketone) has been successfully used in clinical settings for this purpose due to its potent inhibition of HPPD.
- Study Findings : In clinical trials involving healthy volunteers, NTBC demonstrated a significant increase in plasma tyrosine levels post-administration compared to control groups. The results suggest that similar compounds could be explored for therapeutic use in metabolic disorders related to tyrosine metabolism .
Environmental Impact
The herbicidal properties of triketones like mesotrione have been documented extensively. These compounds inhibit HPPD in plants, leading to reduced chlorophyll synthesis and subsequent plant death.
- Field Trials : In agricultural settings, mesotrione has shown effectiveness against various weed species while having a minimal impact on crop yield when applied at recommended rates .
Research Findings
Recent studies have expanded on the structure-activity relationships (SAR) of cyclohexane-1,3-diones. Notably:
- Inhibitory Potency : Variations in substituents on the benzoyl group significantly affect biological activity. Compounds with larger aliphatic side chains exhibit enhanced inhibitory effects against HPPD .
- Comparative Analysis : When compared with other known HPPD inhibitors like sulcotrione and leptospermone, certain derivatives of this compound showed superior activity levels .
Properties
CAS No. |
104206-60-2 |
|---|---|
Molecular Formula |
C13H11NO5 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
2-(2-nitrobenzoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H11NO5/c15-10-6-3-7-11(16)12(10)13(17)8-4-1-2-5-9(8)14(18)19/h1-2,4-5,12H,3,6-7H2 |
InChI Key |
ZZJZBPYZTKGWTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















